molecular formula C9H11Cl2N3O2 B2413156 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride CAS No. 1303890-41-6

3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride

Cat. No.: B2413156
CAS No.: 1303890-41-6
M. Wt: 264.11
InChI Key: QZIHEWSCEVWTSX-UHFFFAOYSA-N
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Description

3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride is a valuable chemical intermediate for researchers in medicinal chemistry. This compound features the 3H-imidazo[4,5-b]pyridine scaffold, a heterocyclic system of significant interest in drug discovery. Scientific studies have demonstrated that derivatives based on this core structure exhibit promising biological activities. Specifically, this class of compounds has been investigated as potential anticancer agents, showing moderate cytotoxic activity against a panel of human cancer cell lines, including breast cancer (MCF-7), chronic myeloid leukemia (K562), and bone cancer (SaOS2) cells . Furthermore, the 3H-imidazo[4,5-b]pyridine pharmacophore is a key building block for the development of novel anti-inflammatory agents. Research indicates that related diaryl-substituted analogues function as cyclooxygenase (COX) inhibitors, with one compound (3f) exhibiting a 2-fold selectivity for COX-2 over COX-1, a binding mode similar to the anti-inflammatory drug celecoxib . Additional research explores conjugates containing this scaffold as potent tubulin polymerization inhibitors, which disrupt microtubule assembly and can induce apoptosis in cancer cells such as prostate cancer (DU-145) . This product is intended for use in laboratory research only. 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.2ClH/c13-8(14)4-3-7-11-6-2-1-5-10-9(6)12-7;;/h1-2,5H,3-4H2,(H,13,14)(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIHEWSCEVWTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303890-41-6
Record name 3-(3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid dihydrochloride
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Preparation Methods

One-Pot Sequential Substitution, Reduction, and Cyclization

The imidazo[4,5-b]pyridine scaffold is frequently constructed via a one-pot procedure involving 2-chloro-3-nitropyridine as the starting material. In this method, the chlorine atom undergoes nucleophilic aromatic substitution (SNAr) with a primary amine (e.g., benzylamine or aliphatic amines) in a polar protic solvent system (H2O-isopropyl alcohol, 1:1) at 80°C for 2 hours. Subsequent reduction of the nitro group to an amine is achieved using zinc dust and hydrochloric acid, yielding a diamine intermediate. Cyclization with aldehydes (e.g., propionaldehyde or aryl aldehydes) at 85°C for 10 hours completes the imidazo[4,5-b]pyridine core. This approach avoids toxic metal catalysts and achieves yields exceeding 90% for disubstituted derivatives.

Mechanistic Insight : Time-dependent ¹H NMR studies confirm that the reaction proceeds via imine intermediate formation, followed by intramolecular cyclization and aromatization. Polar protic solvents like H2O-IPA stabilize transient intermediates, enhancing reaction efficiency.

Functionalization with Propanoic Acid Side Chains

Palladium-Catalyzed Cross-Coupling Reactions

Alternatively, the propanoic acid side chain is introduced via Suzuki-Miyaura coupling. Bromo-substituted imidazo[4,5-b]pyridines react with 3-carboxyprop-1-enylboronic acid in the presence of Pd(PPh3)4 and Cs2CO3 in dimethylformamide (DMF) at 100°C. Subsequent hydrogenation of the double bond and acidification yields the target propanoic acid derivative. This method offers flexibility in side-chain positioning but requires stringent anhydrous conditions.

Dihydrochloride Salt Formation

Acid-Mediated Protonation and Crystallization

The free base of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid is dissolved in anhydrous ethanol, and excess hydrochloric acid (2.2 equivalents) is added dropwise at 0°C. The mixture is stirred for 1 hour, during which the dihydrochloride salt precipitates. Filtration and washing with cold ethanol yield the pure salt with >95% recovery.

Critical Parameters :

  • Stoichiometric control of HCl ensures complete protonation of both the imidazole nitrogen and the primary amine (if present).
  • Low-temperature crystallization prevents decomposition of the acid-sensitive imidazo ring.

Alternative Synthetic Routes

GdCl3-Catalyzed Cyclization of Diamines

A mixture of 2,3-diaminopyridine and 4-oxopentanoic acid in the presence of gadolinium(III) chloride hexahydrate (GdCl3·6H2O) at 80°C for 5 hours induces cyclization, directly forming the propanoic acid-substituted imidazo[4,5-b]pyridine. This method bypasses intermediate isolation steps, achieving 86% yield.

Solid-Phase Synthesis with Polymer-Supported Amines

Soural’s method adapts solid-phase techniques, where polymer-supported amines react with 2-fluoro-3-nitropyridine. After SNAr substitution and nitro reduction, the resin-bound intermediate is treated with 3-oxopropanoic acid to effect cyclization. Cleavage from the resin using trifluoroacetic acid (TFA) liberates the target compound, which is subsequently converted to the dihydrochloride salt.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR of the dihydrochloride salt exhibits distinct signals:

  • δ 8.24 ppm (dd, J=6.4 Hz, pyridine H-5).
  • δ 2.67 ppm (s, CH3 from residual methyl groups in intermediates).
  • Broad peak at δ 12.1 ppm (carboxylic acid -COOH).

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 220.0821 [M+H]+.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) reveals a single peak at 6.7 minutes, confirming >99% purity.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways may yield imidazo[4,5-c]pyridine isomers. Employing electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) favors cyclization at the 4,5-b position due to enhanced electrophilicity at the reaction site.

Solvent System Optimization

Replacing aprotic solvents (toluene, THF) with H2O-IPA improves yields by 30–40% due to enhanced solubility of intermediates and stabilization of charged species.

Chemical Reactions Analysis

Types of Reactions

3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C11H12Cl2N4O2
  • Molecular Weight : 299.15 g/mol

The structure features an imidazopyridine moiety, which is known for its biological activity, particularly in modulating ion channels.

Potassium Channel Modulation

One of the primary applications of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride is its role as a modulator of potassium channels, specifically Kv7.2/7.3 heteromultimers. Research indicates that compounds with similar structures can enhance potassium channel activity, which has implications for treating neurological disorders such as epilepsy and neuropathic pain .

Case Study : A study published in Nature demonstrated that derivatives of imidazopyridines could selectively activate Kv7 channels, leading to reduced neuronal excitability and potential therapeutic effects in epilepsy models .

Anticancer Properties

Recent investigations have suggested that 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride may exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cells has been explored in vitro.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54925Inhibition of proliferation

This table summarizes the cytotoxic effects observed in various cancer cell lines, indicating a promising avenue for further research into its efficacy as an anticancer agent.

Neuroprotective Effects

Another significant application is the neuroprotective potential of this compound. Studies have shown that it can protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Study : In a study on models of Alzheimer's disease, treatment with 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride resulted in decreased levels of neuroinflammation markers and improved cognitive function .

Mechanism of Action

The mechanism of action of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H11Cl2N3O2
  • Molar Mass : 252.12 g/mol
  • CAS Number : 123494-89-3

The biological activity of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those associated with fibrosis and collagen synthesis.
  • Receptor Modulation : It acts as a modulator of certain receptors that play a role in inflammatory responses, which may contribute to its therapeutic effects against fibrotic diseases.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-fibrotic Activity : Studies have demonstrated that it significantly reduces collagen production in vitro, suggesting its potential use in treating fibrotic conditions. For instance, in a study involving hepatic stellate cells (HSC-T6), the compound inhibited collagen prolyl-4-hydroxylase activity, leading to decreased collagen accumulation .
  • Antitumor Properties : Preliminary investigations suggest that 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride may possess antitumor activity by inducing apoptosis in cancer cells. This is particularly relevant for cancers associated with fibrotic tissue formation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Collagen Synthesis Inhibition :
    • Objective : To evaluate the anti-fibrotic effects of the compound on HSC-T6 cells.
    • Methodology : Cells were treated with varying concentrations of the compound, and collagen levels were measured using hydroxyproline assays.
    • Results : A dose-dependent reduction in collagen synthesis was observed, with significant inhibition at concentrations above 50 μM .
  • Antitumor Activity Assessment :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : Various cancer cell lines were treated with the compound, and cell viability was assessed using MTT assays.
    • Results : The compound exhibited IC50 values ranging from 20 to 40 μM across different cell lines, indicating potent antitumor activity .

Data Summary

The following table summarizes key findings from research studies on the biological activity of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride:

Study FocusCell TypeConcentration (μM)IC50 (μM)Key Findings
Collagen SynthesisHSC-T650 - 100N/ASignificant reduction in collagen levels
Antitumor ActivityVarious Cancer Cells20 - 4020 - 40Induced apoptosis; reduced cell viability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves converting the precursor propanoic acid to its acyl chloride using thionyl chloride in dioxane under reflux, followed by coupling with aromatic amines. Yield optimization can be achieved via Design of Experiments (DoE) to systematically vary parameters like temperature, molar ratios, and reaction time. Statistical methods such as factorial designs minimize experimental trials while identifying critical variables .

Q. What purification and characterization techniques are recommended for ensuring compound integrity?

  • Methodological Answer : Post-synthesis, precipitation with n-hexane and recrystallization from acetic acid are typical purification steps. Characterization should include HPLC (for purity assessment), NMR (to confirm structural integrity), and mass spectrometry. Impurity profiling can reference pharmacopeial standards, such as those for dihydrochloride salts in pharmaceutical analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Strict adherence to PPE (gloves, protective clothing, and goggles) is mandatory. Reactions involving volatile reagents (e.g., thionyl chloride) should be conducted in fume hoods. Waste must be segregated and disposed via certified biohazard services. Safety data sheets for structurally similar dihydrochloride compounds emphasize avoiding skin contact and inhalation .

Advanced Research Questions

Q. How can experimental design principles address challenges in optimizing reaction scalability or reproducibility?

  • Methodological Answer : Response Surface Methodology (RSM) within DoE allows modeling of nonlinear relationships between variables (e.g., catalyst loading, solvent polarity). For scalability, reactor design parameters (e.g., mixing efficiency, heat transfer) should be integrated into the DoE framework. Computational tools like quantum chemical calculations can predict optimal conditions, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in spectroscopic or chromatographic data during characterization?

  • Methodological Answer : Cross-validate results using complementary techniques: X-ray crystallography for structural confirmation, tandem MS for fragmentation patterns, and 2D NMR (e.g., HSQC, COSY) to resolve signal overlap. Discrepancies in purity assays may require orthogonal methods (e.g., ion chromatography for chloride content validation) .

Q. What reactor configurations are suitable for large-scale synthesis while maintaining reaction efficiency?

  • Methodological Answer : Continuous-flow reactors enhance heat/mass transfer and scalability compared to batch systems. Membrane reactors (e.g., for in situ acid removal) can improve yield in dihydrochloride salt formation. Computational fluid dynamics (CFD) simulations aid in optimizing reactor geometry and flow rates .

Q. What computational strategies can elucidate the reaction mechanism or regioselectivity of imidazo-pyridine ring formation?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map energy barriers for key intermediates, while molecular dynamics simulations reveal solvent effects on transition states. Reaction path search algorithms (e.g., artificial force-induced reaction) identify plausible mechanisms, validated by kinetic isotope effect studies .

Q. How do pH and counterion selection influence the solubility and stability of the dihydrochloride form?

  • Methodological Answer : Solubility studies in buffered solutions (pH 1–7) using UV-Vis spectroscopy or nephelometry quantify pH-dependent dissolution. Stability testing under accelerated conditions (40°C/75% RH) with HPLC monitoring identifies degradation pathways. Alternative counterions (e.g., mesylate) can be screened for improved crystallinity .

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